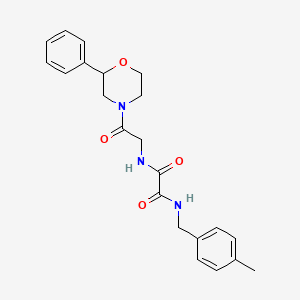
N1-(4-methylbenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may involve multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure and properties of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Wissenschaftliche Forschungsanwendungen
Quorum Sensing Inhibition
N1-(4-methylbenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide: has potential applications as a quorum sensing inhibitor. Quorum sensing is a mechanism of communication among bacteria, which they use to regulate gene expression in response to population density. By inhibiting quorum sensing, this compound could prevent bacterial coordination in processes like biofilm formation and virulence factor production, offering a novel approach to combat bacterial infections without contributing to antibiotic resistance .
Anti-biofilm Formation
Related to its role as a quorum sensing inhibitor, this compound may also be effective in preventing biofilm formation. Biofilms are protective structures formed by bacteria that make them more resistant to antibiotics. By disrupting the communication pathways necessary for biofilm formation, this compound could enhance the effectiveness of existing antibiotics .
Selective Gram-negative Bacterial Targeting
The compound’s selective inhibition properties could be particularly useful against Gram-negative bacteria. These bacteria are known for their robust outer membrane, which often renders them impervious to many antibiotics. Targeting the quorum sensing system specific to Gram-negative bacteria could be a strategic way to develop new antibacterial therapies .
Drug Development Template
The structure of N1-(4-methylbenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide could serve as a template for further drug development. Its ability to bind to bacterial communication systems with high affinity makes it a promising starting point for the synthesis of new compounds with enhanced biological activities .
Synthesis of Heterocycles
This compound may be used in the synthesis of various heterocyclic compounds. Heterocycles are rings of atoms of at least two different elements, and they are prevalent in many pharmaceuticals. The compound’s structure could facilitate the creation of new heterocycles with potential therapeutic applications .
Pharmacological Research
Given its potential biological activities, this compound could be a subject of pharmacological research. Studies could explore its efficacy, pharmacokinetics, and safety profile to determine its suitability as a therapeutic agent. This research could lead to the development of new medications for treating bacterial infections .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-16-7-9-17(10-8-16)13-23-21(27)22(28)24-14-20(26)25-11-12-29-19(15-25)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXKPSHFOWQCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylbenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2865509.png)
![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)

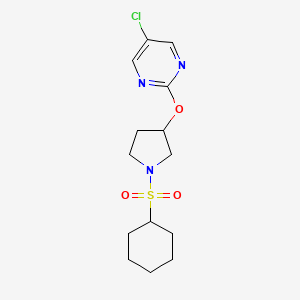
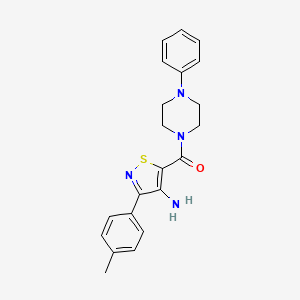

![3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865521.png)
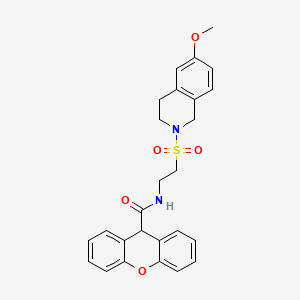
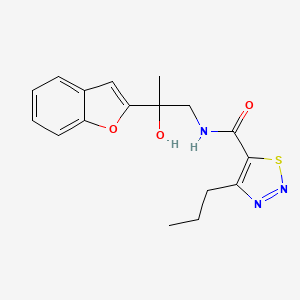
![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)


![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)